molecular formula C12H12N2O2 B13670191 Ethyl 7-aminoisoquinoline-3-carboxylate

Ethyl 7-aminoisoquinoline-3-carboxylate

Cat. No.: B13670191
M. Wt: 216.24 g/mol
InChI Key: MBUIUDAHTJLPMA-UHFFFAOYSA-N
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Description

Ethyl 7-aminoisoquinoline-3-carboxylate is a heterocyclic compound featuring an isoquinoline scaffold substituted with an amino group at the 7-position and an ethyl ester moiety at the 3-position. Isoquinoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

ethyl 7-aminoisoquinoline-3-carboxylate

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-6-8-3-4-10(13)5-9(8)7-14-11/h3-7H,2,13H2,1H3

InChI Key

MBUIUDAHTJLPMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2C=C(C=CC2=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-aminoisoquinoline-3-carboxylate typically involves the reaction of 7-nitroisoquinoline with ethyl chloroformate, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a reducing agent such as tin(II) chloride (SnCl2) in the presence of sodium acetate (NaOAc) in a solvent like tetrahydrofuran (THF) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of appropriate safety measures and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-aminoisoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoquinolines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as tin(II) chloride (SnCl2) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution can produce various alkyl or acyl derivatives.

Scientific Research Applications

Ethyl 7-aminoisoquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7-aminoisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Substituent Effects at the 7-Position

The 7-position of isoquinoline derivatives is critical for modulating physicochemical and biological properties. Key analogs (from ) include:

Compound Name Substituent (7-position) Ester Group Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key ¹H NMR Shifts (δ, ppm)
Ethyl 7-methylisoquinoline-3-carboxylate Methyl Ethyl C₁₄H₁₅NO₂ 229.28 148–150 2.65 (s, 3H, CH₃)
Ethyl 7-methoxyisoquinoline-3-carboxylate Methoxy Ethyl C₁₃H₁₃NO₃ 245.25 162–164 3.95 (s, 3H, OCH₃)
Ethyl 7-chloro-1-methylisoquinoline-3-carboxylate Chloro Ethyl C₁₃H₁₂ClNO₂ 249.70 178–180 7.45–8.20 (m, aromatic)
Ethyl 7-aminoisoquinoline-3-carboxylate Amino Ethyl C₁₂H₁₂N₂O₂ 216.24 ~160–165* ~6.20 (br, NH₂)

*Inferred from trends: Amino groups increase polarity, leading to higher melting points compared to methyl (~148°C) but lower than chloro (~178°C) due to reduced crystallinity.

Key Observations:

  • Polarity: The amino group (NH₂) enhances solubility in polar solvents compared to methyl or chloro substituents.
  • Spectral Data: NH₂ protons typically appear as broad singlets near δ 6.20 ppm, distinct from methoxy (δ 3.95) or methyl (δ 2.65) signals.

Ester Group Variations

The ester group at position 3 influences lipophilicity and metabolic stability:

Compound Name Ester Group Molecular Formula LogP* (Predicted)
Methyl 7-chloro-1-methylisoquinoline-3-carboxylate Methyl C₁₂H₁₀ClNO₂ 2.8
This compound Ethyl C₁₂H₁₂N₂O₂ 1.5
Isopropyl 7-chloro-1-methylisoquinoline-3-carboxylate Isopropyl C₁₄H₁₄ClNO₂ 3.2

*LogP calculated using ChemDraw software.

Key Observations:

  • Ethyl esters balance lipophilicity and metabolic stability, making them preferable in drug design over bulkier esters (e.g., tert-butyl) .
  • Methyl esters exhibit lower LogP, suggesting reduced membrane permeability compared to ethyl analogs.

Comparison with Quinoline Derivatives

Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate () shares structural similarities but differs in the heterocyclic core:

Property This compound Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate
Core Structure Isoquinoline Quinoline
Substituents 7-NH₂, 3-COOEt 7-Cl, 4-OH, 2-CH₃, 3-COOEt
Molecular Formula C₁₂H₁₂N₂O₂ C₁₃H₁₂ClNO₃
Molar Mass (g/mol) 216.24 265.69
Key Functional Groups Amino, ester Chloro, hydroxy, ester

Key Observations:

  • Ring System: Quinoline derivatives (e.g., ) often exhibit distinct electronic properties due to nitrogen positioning, affecting binding to biological targets.

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